(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride
Brand Name: Vulcanchem
CAS No.: 164931-83-3
VCID: VC0067667
InChI: InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1
SMILES: CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl
Molecular Formula: C36H54ClCrN2O2-
Molecular Weight: 634.3 g/mol

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

CAS No.: 164931-83-3

Cat. No.: VC0067667

Molecular Formula: C36H54ClCrN2O2-

Molecular Weight: 634.3 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride - 164931-83-3

Specification

CAS No. 164931-83-3
Molecular Formula C36H54ClCrN2O2-
Molecular Weight 634.3 g/mol
IUPAC Name chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride
Standard InChI InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1
Standard InChI Key URIXSIRVKMNVQX-SEILFYAJSA-M
Isomeric SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr]
SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr]

Introduction

Identification and Basic Properties

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a metal-organic complex that belongs to the class of chiral salen-metal complexes. These compounds are renowned for their versatility as asymmetric catalysts in organic synthesis. This specific compound features a chromium(III) center coordinated to a tetradentate ligand derived from salicylaldehyde and (1R,2R)-1,2-diaminocyclohexane, with bulky tert-butyl substituents at the 3,5-positions of the salicylidene rings.

Chemical Identity

The compound is identified by various technical and registry parameters that facilitate its classification and retrieval in chemical databases. A comprehensive overview of its identifiers is presented in Table 1.

Table 1: Chemical Identifiers

ParameterDetails
CAS Number164931-83-3
Molecular FormulaC36H52ClCrN2O2
Molecular Weight632.26 g/mol
IUPAC NameChloro[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]]chromium
Common Name(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride
Alternative Name(R,R)-Jacobsen catalyst

Structure and Stereochemistry

The compound's structure consists of a chromium(III) ion coordinated to a tetradentate salen ligand derived from (1R,2R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, with a chloride counterion completing the coordination sphere.

Ligand Framework

The salen ligand provides a rigid coordination environment around the chromium center. The ligand is formed via a condensation reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and two equivalents of 3,5-di-tert-butylsalicylaldehyde, creating a tetradentate N2O2 donor set . The stereochemistry of the diamine backbone (1R,2R) is crucial for the compound's enantioselective properties in catalytic applications.

Coordination Geometry

The chromium(III) center adopts a distorted square pyramidal geometry. The tetradentate salen ligand occupies the basal positions through two nitrogen atoms from the diamine and two oxygen atoms from the salicylidene moieties, while the chloride ion occupies the apical position . This arrangement creates a chiral environment around the metal center that is responsible for the compound's ability to induce asymmetry in catalytic reactions.

Synthesis Methods

General Synthetic Approach

The synthesis of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride typically follows a two-stage process: first, the preparation of the salen ligand, followed by metallation with a chromium source.

Ligand Preparation

The salen ligand is synthesized by the condensation reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and two equivalents of 3,5-di-tert-butylsalicylaldehyde. The (1R,2R)-(-)-1,2-diaminocyclohexane used in this synthesis is an important chiral building block that can be obtained commercially or synthesized from racemic 1,2-diaminocyclohexane through resolution with L-tartaric acid .

Metallation

The metallation step typically involves the reaction of the prepared salen ligand with a chromium(II) source, followed by oxidation to chromium(III). According to the literature, this procedure often utilizes anhydrous CrCl2 as the chromium source, with the reaction conducted under inert atmosphere (argon) in anhydrous THF . After the initial coordination of chromium(II), exposure to air results in oxidation to chromium(III). The general procedure is outlined below:

  • Transfer the salen ligand (1.0 mmol) and CrCl2 (1.3 mmol) to a Schlenk tube under argon

  • Add 30 ml of anhydrous THF and stir at room temperature for 6 hours under argon

  • Expose the mixture to air and stir for an additional 16 hours

  • Add diethyl ether and wash the organic layer to isolate the product

The resulting complex may contain coordinated THF molecules, which can be lost during analysis, as indicated by HRMS spectra showing peaks corresponding to the (salen)CrCl+ or (salen)Cr+ ions without THF .

Catalytic Applications

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride has gained significant attention for its versatile catalytic properties, particularly in asymmetric synthesis. Its applications span multiple reaction types, demonstrating the compound's utility in modern organic synthesis.

Asymmetric Ring-Opening Reactions

One of the most notable applications of this complex is in the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . These reactions are important in the synthesis of enantiomerically enriched compounds, including pharmaceuticals and fine chemicals.

Cycloaddition Reactions

The compound serves as an efficient catalyst for asymmetric Diels-Alder and hetero Diels-Alder reactions . These [4+2] cycloaddition reactions are powerful tools for constructing complex molecular frameworks with multiple stereogenic centers in a single step.

Carbonylation and Copolymerization

The complex catalyzes the copolymerization of CO2 and epoxides, an environmentally benign process for producing polycarbonates . This application has implications for green chemistry and sustainable materials science.

Enantioselective Additions

The compound's catalog of catalytic applications extends to various enantioselective addition reactions, including:

Table 2: Enantioselective Addition Reactions Catalyzed by (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

Reaction TypeSubstrateNotes
AlkylationTributyltin enolatesEnantioselective process
AdditionMe2Zn to aldehydesHigh enantioselectivity
Intramolecular AdditionTertiary enamides to ketonesStereoselective cyclization
IodocyclizationVarious substratesAsymmetric process
C-H AnimationTerminal alkenesCatalytic intermolecular linear allylic process

Other Catalytic Applications

Additional applications include catalysis of asymmetric anti-Mannich reactions, various coupling reactions, and allylic C-H oxidation of terminal alkenes . The breadth of these applications underscores the compound's versatility and importance in synthetic organic chemistry.

Structural Characterization

Crystallographic Data

Crystal structures of related chromium complexes with diamine ligands reveal important structural features. For instance, in [Cr(chxn)3]3+ complexes (where chxn is trans-1,2-cyclohexanediamine), the Cr-N bond lengths range from 2.0737 to 2.0928 Å, and the N-Cr-N bite angle is approximately 82.1° . Although these values are for a different complex, they provide insight into the general coordination geometry of chromium(III) with diamine ligands.

Physical Properties

Related Compounds and Derivatives

Stereoisomers

The (1S,2S)-(+) enantiomer of this complex, (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride (CAS: 219143-92-7), is also known and has been studied for its catalytic properties . This enantiomer typically catalyzes the formation of products with stereochemistry opposite to those obtained with the (1R,2R)-(-) complex.

Manganese Analog

The manganese analog, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (CAS: 138124-32-0), is another important salen complex with applications in asymmetric catalysis . This compound, often referred to as Jacobsen's catalyst, is particularly known for its effectiveness in asymmetric epoxidation reactions.

Ligand Variations

Various modifications of the salen ligand have been reported, including changes to the diamine backbone, alterations of the salicylidene substituents, and modifications of the metal center. These variations can tune the catalyst's properties, including its solubility, stability, and selectivity in specific reactions.

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